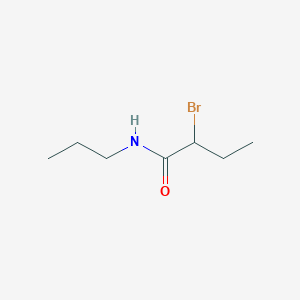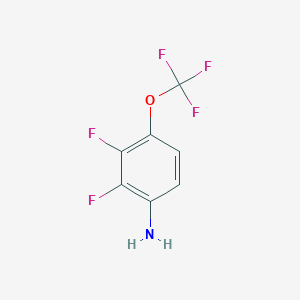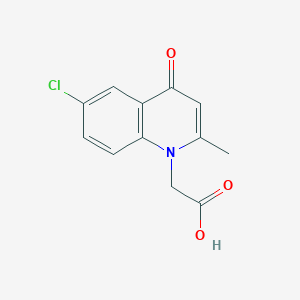
2-bromo-N-propylbutanamide
Vue d'ensemble
Description
2-Bromo-N-propylbutanamide: is an organic compound with the molecular formula C7H14BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-propylbutanamide typically involves the bromination of N-propylbutanamide. One common method includes the reaction of N-propylbutanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where N-propylbutanamide is reacted with bromine in a reactor. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-N-propylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-propylbutanamide derivatives.
Reduction Reactions: The compound can be reduced to form N-propylbutanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: N-propylbutanamide derivatives.
Reduction Reactions: N-propylbutanamide.
Oxidation Reactions: Corresponding carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-N-propylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-propylbutanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-Bromo-N-methylbutanamide: Similar structure but with a methyl group instead of a propyl group.
2-Bromo-N-ethylbutanamide: Similar structure but with an ethyl group instead of a propyl group.
2-Bromo-N-isopropylbutanamide: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: 2-Bromo-N-propylbutanamide is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
2-bromo-N-propylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-3-5-9-7(10)6(8)4-2/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPILFKTSYNCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307592 | |
| Record name | Butanamide, 2-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-47-3 | |
| Record name | Butanamide, 2-bromo-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine](/img/structure/B3033588.png)

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)


![2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)


